1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide

GlyT1 inhibition Radioligand binding Schizophrenia

Select this specific methanesulfonamide chemotype to ensure your GlyT1 mechanism-of-action studies are not confounded by off-target CYP inhibition. Unlike generic inhibitors, its nanomolar affinity (Ki=124 nM) and clean CYP3A4 profile (IC50>10,000 nM) make it an indispensable tool for DDI benchmarking and CNS disease models. Ideal for SAR campaigns seeking to decouple NMDA receptor potentiation from hepatic safety risks. Available for immediate procurement for preclinical research applications.

Molecular Formula C14H21ClN2O2S
Molecular Weight 316.84
CAS No. 953142-04-6
Cat. No. B2669308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
CAS953142-04-6
Molecular FormulaC14H21ClN2O2S
Molecular Weight316.84
Structural Identifiers
SMILESCN1CCC(CC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H21ClN2O2S/c1-17-7-5-12(6-8-17)10-16-20(18,19)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3
InChIKeyBQIHMYOPOQIXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide (CAS 953142-04-6) – Potent GlyT1 Inhibitor for CNS Research & Procurement


1-(3-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide (CAS 953142-04-6) is a synthetic small-molecule sulfonamide that acts as a competitive inhibitor of the human glycine transporter type 1 (GlyT1/SLC6A9) [1]. It is structurally characterized by a 3‑chlorophenyl group, a central methanesulfonamide core and an N‑methylpiperidin‑4‑ylmethyl side chain, which together confer nanomolar affinity for the GlyT1c transporter isoform. The compound was developed in the context of antipsychotic and cognition‑enhancing drug discovery programs aimed at potentiating NMDA receptor signaling via elevation of synaptic glycine levels [2].

Why Generic GlyT1 Inhibitor Substitution Undermines Selectivity & Safety for 1-(3-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide


Glycine transporter 1 inhibitors span a continuum of potencies, binding modes and off‑target profiles. Even among methanesulfonamide‑based chemotypes, minor modifications to the N‑aryl or piperidine substituents can drastically alter the selectivity window between GlyT1 and drug‑metabolizing cytochrome P450 enzymes such as CYP3A4 [1]. Consequently, swapping 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide for a generic “GlyT1 inhibitor” risks introducing unacceptable CYP inhibition, altering CNS penetration, or losing the specific pharmacological signature that makes this compound valuable for mechanism‑of‑action studies and preclinical efficacy models.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide


GlyT1 Binding Affinity – Head-to-Head Comparison with Clinical-Stage Inhibitor PF-03463275

In a radioligand displacement assay using [³H]N‑methyl‑SSR504734 on human GlyT1c‑expressing cell membranes, 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide displayed a Ki of 124 nM [1]. Under comparable assay conditions, the clinical‑stage GlyT1 inhibitor PF‑03463275 exhibits a Ki of 11.6 nM ; thus the target compound is approximately 11‑fold less potent. This moderate potency can be advantageous for in vitro target‑engagement studies where complete transporter blockade is undesirable, and it provides a distinct pharmacological tool for probing partial GlyT1 occupancy.

GlyT1 inhibition Radioligand binding Schizophrenia

CYP3A4 Inhibition – Favorable Selectivity Window Compared to Polypharmacy-Prone CNS Agents

In a human liver microsome assay using luciferin‑IPA‑OH as substrate (P450‑Glo format), 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide showed an IC50 >10 000 nM against CYP3A4, indicating negligible inhibition of this major drug‑metabolizing enzyme [1]. For context, many CNS‑active small molecules exhibit CYP3A4 IC50 values below 1 000 nM, which flags them for potential drug–drug interaction risks [2]. The >80‑fold selectivity margin relative to its GlyT1 Ki (124 nM) positions this compound as a cleaner tool for in vitro and in vivo pharmacology studies where concomitant CYP3A4 interference must be avoided.

CYP3A4 inhibition Drug–drug interaction Hepatocyte safety

Structural Differentiation – 3‑Chlorophenyl Methanesulfonamide vs Common 4‑Chlorobenzenesulfonamide GlyT1 Inhibitors

The compound bears a 3‑chlorophenyl substituent directly on the methanesulfonamide nitrogen, in contrast to the more extensively explored 4‑chlorobenzenesulfonamide series that dominates the GlyT1 patent space [1]. Literature SAR indicates that shifting from a 4‑chlorobenzenesulfonamide to a 3‑chlorophenyl methanesulfonamide scaffold can alter the orientation of the aryl ring within the transporter binding pocket, potentially modulating selectivity over the related GlyT2 transporter [2]. While direct GlyT2 selectivity data for this compound are not yet publicly available, the structural divergence from the 4‑chlorobenzenesulfonamide class provides a rational basis for expecting a distinct selectivity fingerprint.

SAR Sulfonamide chemotype Selectivity

Preclinical Development Status – Curated by AbbVie Deutschland and ChEMBL

The compound (CHEMBL4167229) has been assigned a Max Phase of “Preclinical” in the ChEMBL database and was deposited by AbbVie Deutschland GmbH & Co. KG, indicating it has passed early discovery filters for drug‑likeness and in vitro safety profiling [1]. The associated BindingDB entry contains two curated activity measurements (GlyT1 Ki and CYP3A4 IC50) that satisfy the minimal data requirements for a qualified chemical probe [2]. This level of data provenance distinguishes the compound from uncharacterized commercial analogs that lack curated bioactivity annotations.

Preclinical asset Data provenance ChEMBL curation

Optimal Research & Industrial Applications for 1-(3-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide


In Vitro Target Engagement & Occupancy Studies Requiring Moderate GlyT1 Blockade

With a Ki of 124 nM, this compound is well suited for in vitro pharmacological studies where a moderate degree of GlyT1 inhibition is desired to mimic partial transporter occupancy without the ceiling effects produced by sub‑10 nM inhibitors. It can be used at concentrations around its Ki to evaluate the consequences of graded GlyT1 inhibition on glycine reuptake and NMDA receptor co‑activation in primary neuronal cultures or recombinant cell lines [1].

Drug–Drug Interaction Screening Panels as a Negative Control for CYP3A4 Interference

The clean CYP3A4 profile (IC50 >10 000 nM) makes the compound an ideal negative control or reference standard in hepatic safety and DDI screening panels. Researchers can use it to benchmark CYP3A4 assay sensitivity or as a GlyT1‑active comparator that does not confound CYP3A4‑dependent metabolic readouts, unlike other CNS‑active agents that inhibit CYP3A4 at clinically relevant concentrations [2].

Structure–Activity Relationship (SAR) Exploration of Meta‑Chlorophenyl Sulfonamide GlyT1 Inhibitors

The distinct 3‑chlorophenyl methanesulfonamide architecture provides a valuable starting point for medicinal chemistry SAR campaigns. Analogue synthesis around the piperidine N‑methyl group or the chlorophenyl ring can probe the structural determinants of GlyT1 vs GlyT2 selectivity and transporter kinetics, complementing existing data from the extensively studied 4‑chlorobenzenesulfonamide series [3].

Preclinical In Vivo Proof‑of‑Concept Studies for Schizophrenia and Cognitive Disorders

Given its preclinical designation and the established role of GlyT1 inhibition in normalizing NMDA receptor hypofunction linked to schizophrenia, this compound can serve as a tool for in vivo efficacy testing in rodent behavioral models (e.g., PCP‑induced hyperlocomotion, novel object recognition), provided that complementary pharmacokinetic and brain‑penetration data are generated [4].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.